1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-[(2-Nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic piperazine derivative characterized by two distinct substituents: a 2-nitrophenylsulfonyl group and a 3-(trifluoromethyl)phenyl group. The sulfonyl moiety at the 1-position introduces strong electron-withdrawing properties, while the trifluoromethylphenyl group at the 4-position enhances lipophilicity and metabolic stability. This compound is structurally analogous to serotonin receptor ligands, particularly 5-HT1A agonists, but its pharmacological profile is modulated by the unique electronic and steric effects of its substituents .
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c18-17(19,20)13-4-3-5-14(12-13)21-8-10-22(11-9-21)28(26,27)16-7-2-1-6-15(16)23(24)25/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTKARZMDBOOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Substituents: The 2-nitrophenylsulfonyl group and the 3-(trifluoromethyl)phenyl group are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of 1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Sulfonyl vs. Trifluoromethyl Positioning: The 3-(trifluoromethyl)phenyl group (meta-substitution) is associated with higher receptor selectivity compared to para-substituted analogs, as seen in serotonin receptor binding studies .
Pharmacological Divergence: Compounds with sulfonyl groups (e.g., 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine) exhibit broader antibacterial activity, whereas alkyl/amino-substituted derivatives (e.g., PAPP) prioritize CNS or insecticidal effects . The nitro group in the target compound may enhance oxidative stability but could limit bioavailability due to steric hindrance .
Synthetic Accessibility :
- Sulfonylated piperazines (e.g., target compound) are typically synthesized in fewer steps than acetylated or alkylated analogs, as sulfonyl chlorides react efficiently with piperazine under mild conditions .
Research Implications
- Structure-Activity Relationship (SAR) : The trifluoromethyl group at the meta position and the sulfonyl group at the ortho position synergistically enhance both lipophilicity and target selectivity.
- Therapeutic Potential: The compound’s dual substituents make it a candidate for repurposing in antimicrobial or neuropsychiatric drug development, though in vivo studies are needed to validate efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
